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Compound of Interest

3-(2-Chlorophenyl)pyridine-4-
Compound Name:
carboxylic acid

CAS No.: 1258625-31-8

Cat. No.: B3226854

Get Quote

Executive Summary

The rational design of targeted therapeutics relies heavily on specialized molecular building
blocks that can precisely navigate complex biological microenvironments. 3-(2-
Chlorophenyl)pyridine-4-carboxylic acid (also known as 3-(2-chlorophenyl)isonicotinic acid)
is a highly strategic biaryl intermediate. By combining a pyridine-carboxylic acid core—a proven
pharmacophore in 1[1]—with an ortho-substituted phenyl ring, this molecule introduces critical
steric constraints. This technical whitepaper details its structural identifiers, mechanistic utility in
drug design, and a self-validating protocol for its synthesis.

Chemical Identity and Core Identifiers

Accurate identification is the first step in library design and procurement. The compound is a
derivative of2[2], featuring a 2-chlorophenyl group at the 3-position. All quantitative structural
data is summarized below for integration into cheminformatics pipelines.
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Property Value / Identifier

Chemical Name 3-(2-Chlorophenyl)pyridine-4-carboxylic acid
Common Synonym 3[3]

CAS Registry Number 1258625-31-8[3]

Molecular Formula C12HsCINO:2

Molecular Weight 233.65 g/mol

SMILES Clclcceccl-c2cnccc2C(=0)0

Structural & Mechanistic Significance
(Pharmacology)

In medicinal chemistry, pyridine carboxylic acid isomers are highly valued for multiparameter
optimization, particularly in the development of novel 1[1]. The specific substitution pattern of 3-
(2-chlorophenyl)isonicotinic acid is not arbitrary; it is engineered for conformational locking.

The bulky chlorine atom at the ortho position of the phenyl ring creates a severe steric clash
with the adjacent C-H bonds of the pyridine ring. This atropisomeric tension restricts the free
rotation of the C-C biaryl bond, forcing the two aromatic rings into a fixed, non-planar dihedral
angle (typically 60°-90°). This rigid 3D vector allows the molecule to project deeply into narrow,
hydrophobic pockets (such as the DFG-out conformation in kinase hinge regions) while
minimizing the entropic penalty of binding.

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://m.chemicalbook.com/chemicalproductproperty_jp_CB03169818.htm
https://m.chemicalbook.com/chemicalproductproperty_jp_CB03169818.htm
https://m.chemicalbook.com/chemicalproductproperty_jp_CB03169818.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC12104547/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12104547/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3226854?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Structural Feature
Ortho-Chloro Substitution

Physical Effect
Steric Clash with Pyridine C-H

Conformation

Restricted Biaryl Rotation

Pharmacodynamics

Deep Pocket Insertion (Kinase)

Outcome

High Target Selectivity

Click to download full resolution via product page

Conformational locking mechanism induced by the ortho-chloro biaryl system for target
selectivity.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The standard approach to synthesizing this building block relies on the palladium-catalyzed
Suzuki-Miyaura cross-coupling of 3-bromoisonicotinic acid and 2-chlorophenylboronic acid. The
following protocol is engineered with causality and self-validation at its core.

Step 1: Reagent Preparation & Degassing

e Action: Combine 3-bromoisonicotinic acid (1.0 eq), 2-chlorophenylboronic acid (1.2 eq), and
NazCOs (3.0 eq) in a 4:1 mixture of 1,4-dioxane and water. Purge the solution with N2 gas for
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15 minutes.

o Causality: The 1.2 eq excess of boronic acid compensates for potential protodeboronation
side reactions. The biphasic dioxane/water solvent ensures the solubility of both the organic
substrates and the inorganic base. Degassing is absolutely critical to prevent the
atmospheric oxidation of the active Pd(0) catalyst into an inactive Pd(ll) species.

Step 2: Catalyst Addition & Cross-Coupling

e Action: Add Pd(PPhs)4 (0.05 eq) under continuous Nz flow. Heat the reaction mixture to 90°C
for 12 hours.

o Causality: Pd(PPhs)a dissociates to form the active 14-electron Pd(0) species, which
undergoes oxidative addition into the C-Br bond. Na2COs activates the boronic acid into a
highly reactive boronate complex, facilitating transmetalation. The elevated temperature
(90°C) provides the necessary activation energy to overcome the steric hindrance introduced
by the ortho-chloro group during the final reductive elimination step.

Step 3: Self-Validating Reaction Monitoring

e Action: Sample the reaction mixture, dilute with MeOH, and analyze via LC-MS.

» Validation Checkpoint: The reaction is deemed complete when the starting material mass
(m/z 202/204 for 3-bromoisonicotinic acid) is fully consumed, and the product mass (m/z
234/236 [M+H]*) becomes the dominant peak. The product will exhibit a characteristic 3:1
isotopic pattern due to the single chlorine atom.

Step 4: Workup & Isoelectric Isolation

o Action: Cool the mixture to room temperature, filter through a Celite pad to remove palladium
black, and concentrate in vacuo to remove the dioxane. Dilute the remaining aqueous layer
with water and carefully acidify with 1M HCI to pH 3-4. Filter the resulting precipitate.

o Causality: The product is an amphoteric molecule containing both a basic pyridine nitrogen
and an acidic carboxylic acid. Acidifying to pH 3-4 targets the isoelectric point of the
molecule, where its net charge is zero (zwitterionic or neutral form). This minimizes its
agueous solubility and drives high-yield crystallization without the need for complex
chromatography.
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Workflow for the Suzuki-Miyaura cross-coupling synthesis of 3-(2-Chlorophenyl)isonicotinic
acid.

Analytical Characterization
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To ensure the highest scientific integrity before utilizing this compound in downstream
biological assays, the isolated product must be validated:

e 1H NMR (DMSO-de): Look for the disappearance of the proton at the 3-position of the
pyridine ring. The remaining pyridine protons will appear as a singlet (position 2), a doublet
(position 6), and a doublet (position 5) shifted downfield. The four protons from the 2-
chlorophenyl ring will appear as a complex multiplet between 7.30—7.60 ppm.

e LC-MS: A highly pure sample will show a single sharp peak on the UV chromatogram (254
nm) corresponding to the [M+H]* ion at 234.0 m/z.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b3226854?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3226854?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

